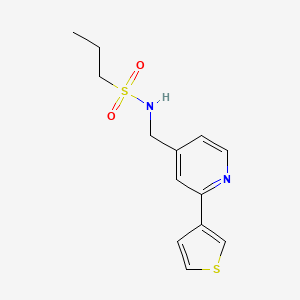![molecular formula C15H14N4OS B2742137 N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide CAS No. 2379996-55-9](/img/structure/B2742137.png)
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide is a compound that combines the structural features of benzyltriazole and thiophene carboxamide. Benzyltriazole is known for its diverse applications in medicinal chemistry and material sciences, while thiophene derivatives are recognized for their biological and industrial significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide typically involves the reaction of benzyltriazole with thiophene-2-carboxylic acid. The reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carboxamide reduced to thiophene-2-amine.
Substitution: Benzyl-substituted thiophene derivatives.
Scientific Research Applications
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of materials for electronic devices and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzyltriazole moiety can interact with enzymes and receptors through π-π stacking and hydrogen bonding, while the thiophene ring can participate in electron-donating or electron-withdrawing interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole derivatives: Known for their anticancer, antifungal, and antibacterial activities.
Thiophene derivatives: Recognized for their anti-inflammatory, antimicrobial, and anticancer properties
Uniqueness
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide is unique due to its combined structural features, which allow it to exhibit a broader range of biological activities compared to its individual components. The presence of both benzyltriazole and thiophene moieties enhances its potential for diverse applications in medicinal chemistry and material sciences .
Properties
IUPAC Name |
N-[(1-benzyltriazol-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-7-4-8-21-14)16-9-13-11-19(18-17-13)10-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQFWIMQHPHFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2742054.png)
![ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2742055.png)
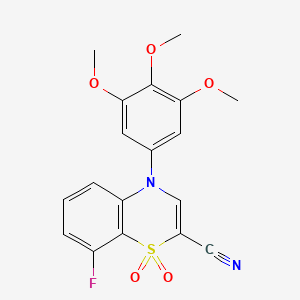
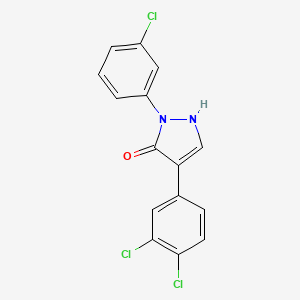
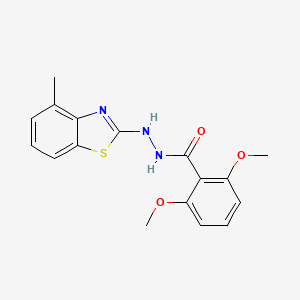
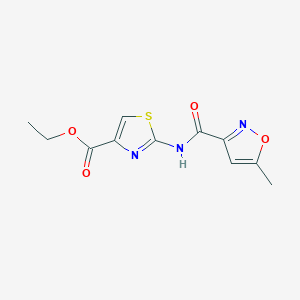
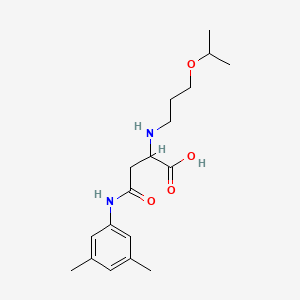
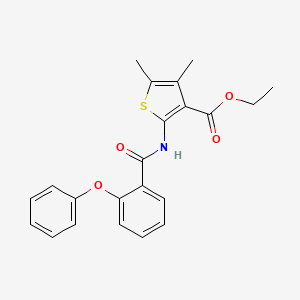
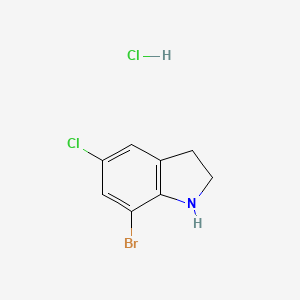
![5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2742066.png)

![Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate](/img/structure/B2742072.png)
![N-(2,5-dimethoxyphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2742074.png)
